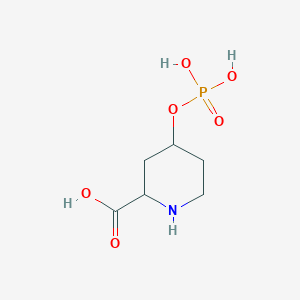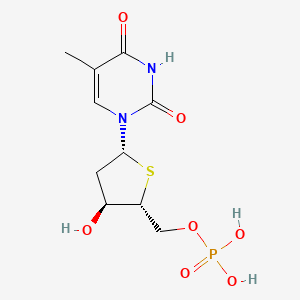
S4'-2'Deoxythymidine 5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S4’-2’Deoxythymidine 5’-monophosphate is a nucleotide that plays a crucial role in the synthesis of DNA. It is an ester of phosphoric acid with the nucleoside thymidine, consisting of a phosphate group, the pentose sugar deoxyribose, and the nucleobase thymine . This compound is essential for the replication and repair of DNA, making it a vital component in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S4’-2’Deoxythymidine 5’-monophosphate typically involves the enzymatic conversion of deoxyuridine 5’-monophosphate to S4’-2’Deoxythymidine 5’-monophosphate. This reaction is catalyzed by the enzyme thymidylate synthase, which uses methylenetetrahydrofolate as a one-carbon donor . The reaction conditions generally require a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods
Industrial production of S4’-2’Deoxythymidine 5’-monophosphate often involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overexpress thymidylate synthase, leading to the accumulation of S4’-2’Deoxythymidine 5’-monophosphate in the culture medium. The compound is then extracted and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
S4’-2’Deoxythymidine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deoxythymidine 5’-diphosphate and deoxythymidine 5’-triphosphate.
Reduction: It can be reduced to form deoxythymidine.
Substitution: The phosphate group can be substituted with other functional groups to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Deoxythymidine 5’-diphosphate and deoxythymidine 5’-triphosphate.
Reduction: Deoxythymidine.
Substitution: Various substituted derivatives of S4’-2’Deoxythymidine 5’-monophosphate.
Aplicaciones Científicas De Investigación
S4’-2’Deoxythymidine 5’-monophosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is essential for studying DNA replication and repair mechanisms.
Medicine: It is used in the development of antiviral and anticancer drugs, as it is a key component in the synthesis of DNA.
Industry: S4’-2’Deoxythymidine 5’-monophosphate is used in the production of genetically modified organisms and in various biotechnological applications.
Mecanismo De Acción
S4’-2’Deoxythymidine 5’-monophosphate exerts its effects by serving as a substrate for DNA polymerase during DNA synthesis. The enzyme thymidylate synthase catalyzes the conversion of deoxyuridine 5’-monophosphate to S4’-2’Deoxythymidine 5’-monophosphate, which is then incorporated into the growing DNA strand. This process is crucial for maintaining the integrity and stability of the genetic material .
Comparación Con Compuestos Similares
Similar Compounds
Deoxyuridine 5’-monophosphate: A precursor in the synthesis of S4’-2’Deoxythymidine 5’-monophosphate.
Deoxycytidine 5’-monophosphate: Another nucleotide involved in DNA synthesis.
Deoxyadenosine 5’-monophosphate: A nucleotide that pairs with thymine in DNA.
Uniqueness
S4’-2’Deoxythymidine 5’-monophosphate is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it is specifically involved in the conversion of deoxyuridine 5’-monophosphate to S4’-2’Deoxythymidine 5’-monophosphate, a critical step in the synthesis of thymine-containing DNA .
Propiedades
Fórmula molecular |
C10H15N2O7PS |
|---|---|
Peso molecular |
338.28 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O7PS/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(21-8)4-19-20(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
Clave InChI |
VXWYIYUPUKWYJB-XLPZGREQSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](S2)COP(=O)(O)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(S2)COP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
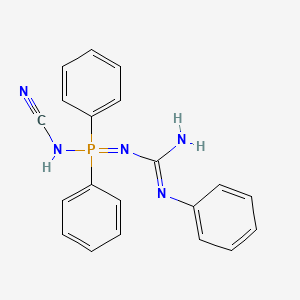
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
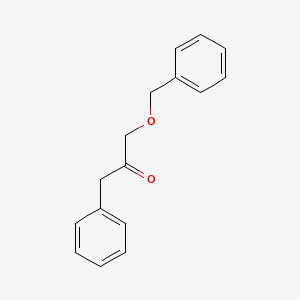

![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
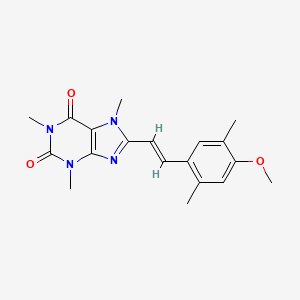
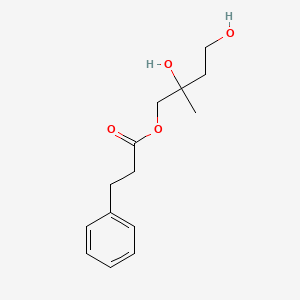
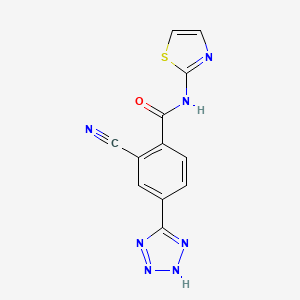
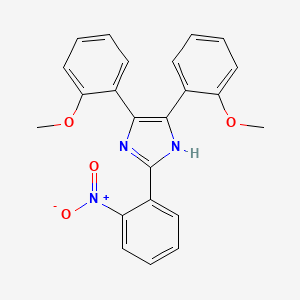
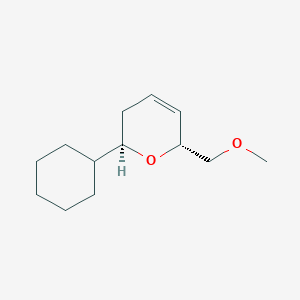
![2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid](/img/structure/B12545906.png)
